molecular formula C4H6F4O B3031702 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol CAS No. 6301-91-3

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

Cat. No. B3031702
CAS RN: 6301-91-3
M. Wt: 146.08 g/mol
InChI Key: GZBCRFJWTLYNCJ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H6F4O . It is also known as 2-Propanol, 1,1,3,3-tetrafluoro-2-methyl .


Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol consists of 4 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The molecular weight is 146.08 .


Physical And Chemical Properties Analysis

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol has a predicted boiling point of 142.9±35.0 °C and a predicted density of 1.274±0.06 g/cm3 .

Scientific Research Applications

Fluorination Processes

  • Research by Burdon, Huckerby, and Stephens (1977) explored the fluorination of 2-methylpropane to produce polyfluoro(2-methylpropanes) and polyfluorobutanes. This study reveals insights into the fluorination pathways of similar compounds (Burdon, Huckerby, & Stephens, 1977).

Asymmetric Synthesis

  • A 2017 study by Brewitz, Kumagai, and Shibasaki described the asymmetric synthesis of tetrafluoro compounds, which are used as fluorinated surrogates in SAR-studies, demonstrating their significance in pharmaceutical research (Brewitz, Kumagai, & Shibasaki, 2017).

NMR Spectroscopy Applications

  • Blackburn et al. (2016) used tetraalkyl tetrafluoro compounds in complex NMR spectroscopy studies, showcasing their utility in advanced chemical analysis (Blackburn et al., 2016).

Synthetic Applications

  • Research by Oreshko, Lagodzinskaya, and Eremenko (1989) involved the preparation of alkyl esters of 3-fluoro-3-nitroacrylic acid using tetrafluoro compounds, indicating their role in synthetic chemistry (Oreshko, Lagodzinskaya, & Eremenko, 1989).

Atmospheric Chemistry

  • Spaulding et al. (2002) investigated the photooxidation product of 2-methyl-3-buten-2-ol, highlighting the role of similar tetrafluoro compounds in understanding atmospheric chemical processes (Spaulding et al., 2002).

Intramolecular Interactions

  • Barnes, Hallam, and Jones (1973) studied the intramolecular interactions and self-association of fluoroalcohols, including 1,1,3,3-tetrafluoro-2-methylpropan-2-ol, in the vapor phase (Barnes, Hallam, & Jones, 1973).

properties

IUPAC Name

1,1,3,3-tetrafluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-4(9,2(5)6)3(7)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBCRFJWTLYNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978904
Record name 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

CAS RN

6301-91-3
Record name NSC42729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As another example, 2-methyl-1,1,3,3-tetrafluoro-2-propanol may be prepared by fluorinating commercially available 1,1-dichloro-2-propanone to form 1,1-difluoro-2-propanone which may then be reacted with CF2 carbene to form 2-methyl-1,1,3,3-tetrafluoro-1-propene. The 2-methyl-1,1,3,3-tetrafluoro-1-propene may then be reacted with sulfuric acid and then water to form 2-methyl-1,1,3,3-tetrafluoro-2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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